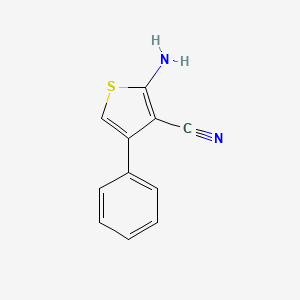

2-Amino-4-phenyl-3-thiophenecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-phenylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSVWOYCWFNSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274803 | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-73-4 | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Phenyl 3 Thiophenecarbonitrile and Its Analogues

Gewald Reaction-Based Synthesis Strategies

The Gewald reaction, first reported in the 1960s, is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. arkat-usa.orgwikipedia.org It typically involves the condensation of a carbonyl compound with an α-activated nitrile and elemental sulfur in the presence of a base. mdpi.com The reaction's versatility, mild conditions, and the ready availability of starting materials have established it as a fundamental tool in thiophene (B33073) synthesis. umich.eduresearchgate.net

The conventional, one-pot Gewald reaction involves combining a ketone or aldehyde, a compound with an active methylene (B1212753) group (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur with a suitable base. arkat-usa.org For the specific synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile, the reactants would be acetophenone (B1666503), malononitrile, and sulfur. Organic bases like morpholine (B109124), piperidine, or triethylamine (B128534) are commonly employed as catalysts to facilitate the reaction. iau.irresearchgate.net

The reaction mechanism is understood to begin with a Knoevenagel-Cope condensation between the ketone (acetophenone) and the active methylene nitrile (malononitrile) to form an α,β-unsaturated nitrile intermediate. arkat-usa.orgwikipedia.org This is followed by the addition of sulfur and subsequent intramolecular cyclization to yield the final 2-aminothiophene product. arkat-usa.orgwikipedia.org While this one-pot method is well-established, ketones with limited reactivity, including certain aryl ketones, may provide lower yields under these conditions, prompting the development of modified procedures. mdpi.comresearchgate.net

Table 1: Examples of Conventional Gewald Reaction for 2-Aminothiophene Synthesis

| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | Malononitrile | Piperidine | 69-86 | researchgate.net |

| Cyclohexanone (B45756) | Malononitrile | Morpholine | Not Specified | researchgate.net |

| Aryl Methyl Ketones | Malononitrile | Piperidine | Not Specified | tubitak.gov.tr |

| Various Ketones | Ethyl Cyanoacetate | L-Proline | Not Specified | organic-chemistry.org |

To overcome the limitations of the one-pot approach, particularly with less reactive aryl ketones, stepwise implementations of the Gewald reaction are widely used. arkat-usa.orgresearchgate.net This strategy involves the initial synthesis and isolation of the α,β-unsaturated nitrile intermediate (the product of the Knoevenagel-Cope condensation), which is then reacted with sulfur in a separate step to induce cyclization. arkat-usa.orgsciforum.net

One effective stepwise synthesis for 4-aryl-substituted 2-aminothiophenes, such as this compound, proceeds in three stages. tubitak.gov.tr

Knoevenagel Condensation : Aryl methyl ketones (e.g., acetophenone) are condensed with malononitrile to produce the corresponding 2-(1-aryl-ethylidene)-malononitrile. tubitak.gov.tr

Allylic Bromination : The methyl group of the crotonitrile product from the first step is then brominated. tubitak.gov.tr

Cyclization : The resulting bromocrotonitrile is finally cyclized by treatment with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) to afford the target 2-amino-4-aryl-3-thiophenecarbonitrile in high yields. tubitak.gov.tr

Table 2: Three-Step Synthesis of this compound

| Step | Description | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Acetophenone, Malononitrile | 79 | tubitak.gov.tr |

| 2 | Allylic Bromination | N-Bromosuccinimide | Not Specified | tubitak.gov.tr |

| 3 | Cyclization | Sodium Hydrosulfide (NaSH) | 74-85 | tubitak.gov.tr |

Numerous modifications have been developed to improve the scope and efficiency of the Gewald reaction. These enhancements often focus on alternative catalysts, solvents, or energy sources. umich.edu For instance, inorganic bases like sodium bicarbonate have been successfully used as substitutes for traditional organic amine catalysts. sciforum.net The use of water as a solvent, sometimes in the presence of triethylamine or activated by ultrasound, represents a green modification to the reaction. nih.gov Research has also explored solid-supported synthesis and the use of various catalysts like L-proline, ionic liquids, and sodium aluminate to facilitate the reaction under milder or more environmentally benign conditions. arkat-usa.orgresearchgate.netresearchgate.netacs.org These adaptations aim to increase product yields, simplify work-up procedures, and reduce the environmental impact of the synthesis. iau.irresearchgate.net

Modern Synthetic Advancements and Green Chemistry Approaches

In line with the principles of green chemistry, recent advancements in the synthesis of 2-aminothiophenes have focused on reducing energy consumption, minimizing waste, and utilizing reusable catalysts. nih.gov Microwave-assisted synthesis and nanocatalysis have emerged as powerful techniques in this domain. tandfonline.comresearchgate.net

The application of microwave irradiation has been shown to significantly accelerate the Gewald reaction, offering a rapid and efficient alternative to conventional heating. wikipedia.orgorganic-chemistry.org Microwave-assisted synthesis of 2-aminothiophenes, including 5-substituted analogues, can dramatically reduce reaction times from several hours to mere minutes. organic-chemistry.orgasianpubs.org This technique often leads to higher yields and improved product purity, with many products crystallizing directly from the reaction mixture, thereby simplifying purification. organic-chemistry.org The efficiency of microwave heating makes it a valuable tool for the high-throughput synthesis of compound libraries for applications in materials science and pharmaceutical development. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis

| Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 4 hours | 70°C | Good | organic-chemistry.org |

| Microwave Irradiation | 20 minutes | 70°C | High | organic-chemistry.org |

The development of heterogeneous nanocatalysts is a cornerstone of modern green synthetic chemistry. iau.ir For the Gewald reaction, various nanocatalysts such as nano-ZnO, NaAlO₂, and ZnO/nanoclinoptilolite have been successfully employed. nih.govresearchgate.net A particularly effective catalyst is a magnesium-lanthanum (Mg/La) mixed oxide, which functions as a strong solid base. tandfonline.com This heterogeneous catalyst demonstrates high efficiency in the synthesis of 2-aminothiophenes under both conventional heating and microwave irradiation. tandfonline.com

The Mg/La mixed oxide is typically prepared by co-precipitation and exhibits enhanced basicity due to the proximity of lanthanum oxide (La₂O₃) to magnesium oxide (MgO). tandfonline.com This increased basicity allows it to effectively catalyze the multicomponent condensation, leading to high yields in very short reaction times, especially when combined with microwave heating. tandfonline.com A significant advantage of such solid catalysts is their ease of separation from the reaction mixture and their potential for reuse, which aligns with the principles of sustainable chemistry. tandfonline.comiau.ir

Table 4: Catalyst Comparison for the Synthesis of a 2-Aminothiophene Derivative

| Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| General Gewald (Base) | 2-4 h | 70-80 | tandfonline.com |

| L-proline | 2 h | 92 | tandfonline.com |

| KF-alumina | 5 h | 85 | tandfonline.com |

| Mg/La mixed oxide | 4 min (Microwave) | 96 | tandfonline.com |

Data for the reaction of cyclohexanone and ethyl cyanoacetate.

Palladium-Catalyzed Cross-Coupling Methods for Thiophenecarbonitrile Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of functionalized thiophene derivatives. researchgate.netmdpi.com Among these, the Suzuki-Miyaura reaction is particularly versatile for creating carbon-carbon bonds between a thiophene core and various aryl groups. researchgate.netyoutube.com This method typically involves the reaction of a halogenated thiophene derivative with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.gov

Catalytic systems like Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand such as SPhos, or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. researchgate.netnih.gov These reactions are valued for their tolerance of a wide range of functional groups and their ability to proceed under relatively mild conditions. mdpi.com For the synthesis of derivatives of this compound, this methodology allows for the introduction of various substituents onto the thiophene ring, which is crucial for creating diverse chemical libraries for further research. The choice of solvent, such as dioxane or toluene-water mixtures, and base, like sodium carbonate, can significantly influence the reaction's efficiency and yield. researchgate.net Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields in many palladium-catalyzed coupling reactions. mdpi.com

Hydrogenation of Nitro Precursors in Derivative Synthesis

The synthesis of amino-substituted thiophenes can be effectively achieved through the reduction of corresponding nitro-thiophene precursors. Catalytic transfer hydrogenation (CTH) is a prominent method for this transformation, offering a safer and more convenient alternative to using high-pressure hydrogen gas. mdpi.comchemrxiv.org This technique typically employs a hydrogen donor, such as ammonium (B1175870) formate, in combination with a metal catalyst, most commonly palladium on carbon (Pd/C). mdpi.com

This method is highly chemoselective, allowing for the reduction of the nitro group while preserving other sensitive functional groups that might be present on the thiophene ring or its substituents. mdpi.comchemrxiv.org The reaction can be carried out under mild, often aqueous, conditions. chemrxiv.org For instance, the synthesis of a precursor like 2-nitro-4-phenyl-3-thiophenecarbonitrile could be followed by a CTH step to yield the desired this compound. This strategy is valuable in multi-step syntheses of complex thiophene derivatives, including active pharmaceutical ingredients. mdpi.comchemrxiv.org

Eco-Friendly and Efficient Catalytic Systems

Recent research has focused on developing more sustainable and efficient methods for the synthesis of 2-aminothiophenes, in line with the principles of green chemistry. nih.govajgreenchem.com One approach involves the use of heterogeneous, reusable catalysts that simplify product purification and minimize waste. iau.ir For example, nano-structured sodium calcium pyrophosphate (Na₂CaP₂O₇) has been successfully used as a heterogeneous base catalyst for the Gewald reaction in water, offering good selectivity and catalytic activity. iau.ir The advantages of this system include mild reaction conditions, short reaction times, and operational simplicity. iau.ir

Another green methodology involves performing the reaction under microwave irradiation, which can significantly accelerate the reaction rate and improve yields. researchgate.net The use of alternative, environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) instead of volatile organic compounds also contributes to the sustainability of the process. nih.goviau.irresearchgate.net Furthermore, catalyst-free systems activated by ultrasound have been developed, where ketones react with malononitrile and sulfur in water, providing a clean and efficient route to 2-aminothiophenes. nih.gov These eco-friendly approaches not only reduce the environmental impact but also often lead to more cost-effective and scalable synthetic processes. ajgreenchem.comiau.ir

Mechanistic Investigations of Formation Pathways

Knoevenagel Condensation as a Precursor Step in Thiophene Synthesis

The most common and efficient route to 2-aminothiophenes, the Gewald three-component reaction, is initiated by a Knoevenagel condensation. acs.orgwikipedia.org This step involves the reaction between a carbonyl compound (an aldehyde or ketone, such as acetophenone for the synthesis of the title compound) and an active methylene nitrile (like malononitrile). wikipedia.orgsciforum.net The condensation is typically base-catalyzed, using amines such as morpholine or piperidine, and results in the formation of an α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct. wikipedia.orgchemrxiv.org

Cyclization Reactions in Thiophene Ring Formation

Following the Knoevenagel condensation, the α,β-unsaturated nitrile intermediate reacts with elemental sulfur. The mechanism involves the opening of the sulfur ring (typically S₈) and the formation of a polysulfide intermediate. acs.orgchemrxiv.org This species then undergoes further reactions, leading to a key monosulfide intermediate. acs.orgchemrxiv.org

The final and thermodynamically driving step of the reaction is the intramolecular cyclization of this monosulfide intermediate. acs.orgchemrxiv.org During this step, the sulfur atom attacks the nitrile group, leading to the formation of the thiophene ring. This is followed by a tautomerization or aromatization step to yield the stable 2-aminothiophene product. wikipedia.orgchemrxiv.org This cyclization and subsequent aromatization provide the thermodynamic force that funnels the various intermediates toward the final product. acs.orgchemrxiv.org

Role of Specific Catalysts and Reaction Conditions in Reaction Selectivity and Yield

Catalysts: While the Gewald reaction can be promoted by stoichiometric amounts of base, the use of catalytic amounts is preferred for efficiency and sustainability. thieme-connect.com Various catalysts have been explored, each with distinct effects. For instance, piperidinium (B107235) borate (B1201080) has been shown to be a highly effective conjugate acid-base catalyst, providing excellent yields in short reaction times with low catalyst loading. thieme-connect.com Heterogeneous catalysts like Na₂CaP₂O₇ are advantageous due to their reusability and ease of separation from the reaction mixture. iau.ir

Reaction Conditions: Temperature is a significant factor; reactions often show little to no product formation at room temperature but proceed to high yields at elevated temperatures (e.g., 70-100 °C). thieme-connect.com The solvent also has a profound impact. While traditional syntheses use organic solvents like ethanol (B145695) or DMF, greener alternatives such as water have been shown to be highly effective, sometimes even accelerating the reaction. iau.irresearchgate.net

The following tables summarize the effect of different catalysts and conditions on a model Gewald reaction.

Table 1: Effect of Different Catalysts on Gewald Reaction Yield Reaction Model: Cyclohexanone, Malononitrile, and Sulfur

| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) | Source |

| Piperidinium borate | 20 | 20 | 96 | thieme-connect.com |

| Pyrrolidinium borate | 20 | 30 | 94 | thieme-connect.com |

| Morpholinium borate | 20 | 40 | 92 | thieme-connect.com |

| None | 0 | 1440 | 0 | thieme-connect.com |

Table 2: Effect of Temperature on Gewald Reaction Yield Reaction Model: Cyclohexanone, Malononitrile, and Sulfur with 20 mol% Piperidinium borate

| Temperature (°C) | Time | Yield (%) | Source |

| Room Temperature | 24 h | Traces | thieme-connect.com |

| 70 | 3 h | 84 | thieme-connect.com |

| 100 | 25 min | 96 | thieme-connect.com |

These data clearly demonstrate that optimizing the catalyst and reaction conditions is essential for achieving high efficiency and yield in the synthesis of this compound and its analogues. iau.irthieme-connect.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups and probing the conformational intricacies of 2-Amino-4-phenyl-3-thiophenecarbonitrile.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. While a detailed experimental FT-IR spectrum for this compound is not widely available in the literature, data from the closely related compound, 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile, offers valuable insights into the expected vibrational modes. rsc.org

Key functional groups in this compound and their expected FT-IR absorption regions include:

N-H stretching: The amino (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the range of 3500-3300 cm⁻¹. In the spectrum of the related pyridine (B92270) derivative, distinct bands are observed at 3554 cm⁻¹ and 3478 cm⁻¹, which can be attributed to these modes. rsc.org

C≡N stretching: The nitrile (C≡N) group gives rise to a sharp, intense absorption band in the region of 2260-2220 cm⁻¹. A strong peak observed at 2217 cm⁻¹ in the related compound confirms the presence of the nitrile functionality. rsc.org

C=C stretching: The aromatic phenyl and thiophene (B33073) rings contain C=C bonds that produce a series of absorption bands in the 1650-1450 cm⁻¹ region. For the pyridine analog, bands at 1651 cm⁻¹ and 1625 cm⁻¹ are indicative of these vibrations. rsc.org

C-H stretching and bending: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while out-of-plane bending vibrations are found at lower wavenumbers and can be indicative of the substitution pattern on the aromatic rings. rsc.org

Based on the analysis of the related compound, the following table summarizes the expected prominent FT-IR peaks for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3554 | Medium |

| N-H Symmetric Stretch | ~3478 | Medium |

| Aromatic C-H Stretch | ~3062 | Medium |

| C≡N Stretch | ~2217 | Strong, Sharp |

| C=C Aromatic Ring Stretch | ~1651, ~1625 | Medium to Strong |

| N-H Bending | ~1600 | Medium |

| C-H Bending | ~1441 | Medium |

Raman microspectroscopy is a complementary vibrational technique that is particularly sensitive to non-polar bonds and can provide information about the low-frequency lattice vibrations in crystalline solids. This makes it an invaluable tool for identifying and distinguishing between different polymorphic forms of a compound. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties.

For this compound, should it exhibit polymorphism, Raman microspectroscopy would be expected to reveal distinct spectral signatures for each form. Key differences would likely be observed in the vibrational modes of the thiophene and phenyl rings, as well as in the nitrile stretching frequency, due to variations in the crystal packing and intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. While a definitive ¹H NMR spectrum for this compound is not consistently reported, data from the analogous compound 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile in different deuterated solvents can be used to predict the expected chemical shifts. rsc.org

In a non-polar solvent like deuterochloroform (CDCl₃), the aromatic protons of the phenyl group are expected to appear as a multiplet in the range of 7.2-7.6 ppm. The proton on the thiophene ring would likely resonate in a similar region. The two protons of the amino group are expected to appear as a broad singlet, typically in the range of 5.0-6.0 ppm. rsc.org

In a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the chemical shifts of the amino protons are expected to shift downfield due to hydrogen bonding with the solvent. The aromatic protons may also experience slight shifts in their resonance frequencies.

The following table provides a predicted ¹H NMR data for this compound based on its pyridine analog. rsc.org

| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl-H & Thiophene-H | 7.22 - 7.54 | 7.48 - 7.90 | m |

| NH₂ | ~5.48 | ~7.50 | s (broad) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. Based on the data for 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile, the expected ¹³C NMR chemical shifts for this compound can be estimated. rsc.org

The carbon atoms of the phenyl and thiophene rings are expected to resonate in the aromatic region, typically between 110 and 160 ppm. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbon atom attached to the amino group (C-NH₂) would likely be found in the more downfield region of the aromatic carbons due to the deshielding effect of the nitrogen atom. The carbon atom at the junction of the two rings would also be in the aromatic region.

The following table presents the predicted ¹³C NMR data for this compound, extrapolated from its pyridine analog. rsc.org

| Carbon Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|---|

| C-NH₂ (Thiophene) | ~158 - 160 | ~157 - 160 |

| Phenyl & Thiophene Carbons | 127 - 136 | 127 - 141 |

| C≡N | ~115 | ~115 |

| C-C≡N (Thiophene) | ~87 | ~87 |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, which provides averaged information due to rapid molecular tumbling, ssNMR can provide detailed insights into the specific conformations and intermolecular interactions present in the solid phase.

For a molecule like this compound, which has the potential for conformational flexibility, particularly in the dihedral angle between the phenyl and thiophene rings, ssNMR would be highly informative. In the event of polymorphism, ssNMR could be used to:

Identify and characterize different polymorphs: Each polymorph would likely have a unique ssNMR spectrum due to differences in molecular packing and conformation.

Determine molecular conformations: By analyzing chemical shift anisotropies and dipolar couplings, the precise dihedral angles and other conformational parameters can be determined for each crystalline form.

Probe intermolecular interactions: ssNMR can detect and characterize intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

While specific solid-state NMR data for this compound is not currently available, studies on related polymorphic systems have demonstrated the power of this technique in providing a detailed picture of the molecular arrangement in the solid state.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful technique for the separation, identification, and quantification of individual components within a sample. In the context of this compound, GC-MS is instrumental in confirming the purity of a synthesized batch and verifying its identity. The gas chromatograph separates the target compound from any starting materials, byproducts, or impurities. The separated components then enter the mass spectrometer, which provides a mass spectrum corresponding to the molecular weight and fragmentation pattern of the analyte.

For illustrative purposes, the mass spectral data of a related compound, 2-amino-4-ethylthiophene-3-carbonitrile, would likely present a molecular ion peak at m/z 152. Key fragmentation pathways could include the loss of a methyl radical (CH3) from the ethyl group to give a fragment at m/z 137, or the cleavage of the entire ethyl group to yield a fragment at m/z 123. Further fragmentation of the thiophene ring would produce additional characteristic ions.

Table 1: Illustrative GC-MS Data for a 2-Aminothiophene Derivative

| Parameter | Value |

| Compound Name | 2-Amino-4-ethylthiophene-3-carbonitrile |

| Molecular Formula | C7H8N2S |

| Molecular Weight | 152.22 g/mol |

| Retention Time (Hypothetical) | 12.5 min |

| Key Mass Fragments (m/z) | 152 ([M]+), 137, 123 |

This data is illustrative for a related compound and not for this compound.

Electronic Spectroscopy for Optical Properties and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic structure of a molecule by probing the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Studies

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the molecule. The conjugated system, encompassing the phenyl ring, the thiophene ring, the cyano group, and the amino group, will give rise to intense absorptions in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from these studies.

While specific experimental UV-Vis data for this compound is not widely reported, studies on similar thiophene derivatives containing both donor (amino) and acceptor (cyano) groups suggest that these molecules can exhibit interesting photophysical properties. acs.org The absorption spectrum is influenced by the solvent polarity, with more polar solvents often causing a shift in the absorption maxima. For instance, a study on fluorescent thiophene derivatives showed absorption maxima in the range of 360-410 nm. acs.org

Table 2: Expected UV-Vis Absorption Data for this compound in a Common Organic Solvent

| Solvent | Expected λmax (nm) | Type of Transition |

| Ethanol (B145695) | ~250-280 | π → π* (Phenyl and Thiophene) |

| Ethanol | ~320-380 | π → π* (Intramolecular Charge Transfer) |

This data is hypothetical and based on the analysis of similar compounds.

Polarized Single-Crystal Absorption Spectroscopy for Anisotropic Optical Properties

Polarized single-crystal absorption spectroscopy is a specialized technique used to investigate the anisotropic optical properties of crystalline materials. This method involves measuring the absorption of polarized light as a function of the crystal's orientation. For a molecule like this compound, which is likely to form anisotropic crystals, this technique can reveal how the absorption of light differs along different crystallographic axes. nih.gov This anisotropy arises from the specific arrangement and orientation of the molecules within the crystal lattice. researchgate.net

Studies on single crystals of other thiophene-based organic molecules, such as quaterthiophene, have demonstrated strong optical anisotropy. nih.gov The polarized absorption spectra of such crystals reveal distinct exciton (B1674681) states of Frenkel origin, which are responsible for the directional dependence of light absorption. nih.gov By rotating the crystal with respect to the polarized light beam, one can map out the principal directions of absorption and relate them to the molecular transition dipole moments. This information is crucial for understanding the collective electronic behavior of the molecules in the solid state and is particularly relevant for applications in optoelectronic devices where control over the light-matter interaction is important. researchgate.net Although specific data for this compound is not available, it is anticipated that its single crystals would also exhibit significant optical anisotropy due to its planar, conjugated structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory has become a cornerstone of computational chemistry for studying the ground-state properties of molecules. It offers a balance of accuracy and computational efficiency, making it suitable for analyzing complex organic compounds.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.netmaterialsciencejournal.org This process determines key structural parameters like bond lengths and angles. Once the geometry is optimized, the electronic properties can be calculated. materialsciencejournal.org

A crucial aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govsemanticscholar.org For thiophene-based compounds, these orbitals are often distributed across the π-conjugated system. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Properties

| Property | Description | Typical Value Range for Thiophene (B33073) Derivatives (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. semanticscholar.org | 3.4 to 4.7 |

Note: The values presented are representative for similar thiophene sulfonamide and chalcone (B49325) derivatives and serve as an illustrative example. semanticscholar.orgnih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.de

Table 2: Major NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π* (C=C) | High | Lone pair delocalization into the thiophene ring. |

| π (C=C) | π* (C=C) | Moderate | π-electron delocalization within the phenyl ring. |

| π (C=C) | π* (C≡N) | Moderate | Conjugative interaction with the nitrile group. |

Note: This table is illustrative, showing the types of interactions and their relative importance that would be identified in an NBO analysis of the target compound.

To predict how a molecule will interact with others, computational chemists use tools to identify reactive sites. The Molecular Electrostatic Potential (MEP) and Fukui functions are prominent methods for this purpose. researchgate.netymerdigital.com

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. ymerdigital.com It uses a color scale to indicate charge distribution: red regions are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and are prone to nucleophilic attack. ymerdigital.com For 2-Amino-4-phenyl-3-thiophenecarbonitrile, the nitrogen of the amino group and the sulfur atom would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites by analyzing how the electron density changes upon the addition or removal of an electron. researchgate.netresearchgate.net This allows for the precise identification of the most likely sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

Key indices include:

Electronic Chemical Potential (μ): Measures the tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons. mdpi.com

These indices are invaluable for comparing the reactivity of different molecules in a semi-quantitative manner. mdpi.com

Table 3: Key Conceptual DFT Reactivity Indices

| Index | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity (ω) | μ² / (2η) | Ability to act as an electrophile. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgresearchgate.net It is widely used to predict spectroscopic properties, particularly UV-Visible absorption spectra. researchgate.net

TD-DFT calculations can determine the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. nih.gov These energies correlate with the absorption maxima (λmax) observed in experimental UV-Vis spectra. The theory also calculates the oscillator strength for each transition, which relates to the intensity of the corresponding spectral peak. researchgate.net This allows for the theoretical simulation of the entire absorption spectrum, providing insights into the nature of the electronic transitions (e.g., π→π* or n→π*) that give rise to the observed optical properties. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively detailed in the available literature, the principles of this technique are fundamental to understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions in different environments.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to study the molecular electronic characteristics of 2-amino-4-phenylthiophene-3-carbonitrile. These calculations, often a precursor to or complementary to MD simulations, provide information on the optimized geometry and electronic properties of the molecule, which are essential for understanding its conformational preferences and reactivity.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential inhibitors of biological targets.

Computational Assessment of Binding Affinities to Specific Biological Targets (e.g., RNA-dependent RNA polymerase, Enoyl-ACP reductase)

Molecular docking studies have been conducted to evaluate the potential of this compound as an inhibitor of various enzymes. One study investigated its binding affinity against the RNA-dependent RNA polymerase (NS5B) of both Hepatitis B and C viruses. uj.ac.za The results indicated promising inhibitory potential, with a reported binding affinity score of over -6.10 kcal/mol. uj.ac.za

The following table summarizes the reported binding affinities:

| Target Protein | Ligand | Binding Affinity (kcal/mol) |

| RNA-dependent RNA polymerase (Hepatitis B) | This compound | > -6.10 |

| RNA-dependent RNA polymerase (Hepatitis C) | This compound | > -6.10 |

While specific docking studies of this compound against Enoyl-ACP reductase were not found in the searched literature, this enzyme is a known target for thiophene-based inhibitors. The general structural features of aminothiophenes suggest they could potentially interact with the active site of this enzyme.

Analysis of Hydrogen Bonding and Other Intermolecular Contacts in Predicted Binding Poses

The stability of a ligand-receptor complex is governed by various intermolecular interactions, with hydrogen bonds playing a crucial role. In the docking studies of this compound with RNA-dependent RNA polymerase, the presence of favorable hydrogen bonds was noted as a key factor contributing to its binding affinity. uj.ac.za The amino group (-NH2) and the nitrile group (-C≡N) of the molecule are potential hydrogen bond donors and acceptors, respectively, allowing it to form specific interactions with amino acid residues in the active site of the target protein.

For instance, in a study of a related compound, 2-hydroxy-4-phenylthiophene-3-carbonitrile, as a PD-L1 antagonist, molecular docking revealed important π–π stacking interactions and hydrogen bonds that stabilize the ligand within the active site. acs.org This highlights the importance of both the aromatic rings and the functional groups in forming a stable complex. A detailed analysis of the binding pose of this compound would involve identifying the specific amino acid residues involved in hydrogen bonding, as well as mapping out hydrophobic and van der Waals interactions.

Nonlinear Optical (NLO) Properties Calculations for Optoelectronic Potential

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is in high demand for applications in optoelectronics and photonics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of new materials.

A theoretical investigation into the NLO properties of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, a closely related derivative, was performed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The study found that the compound possesses a reduced HOMO/LUMO energy gap, which is indicative of high bioactivity and potential NLO effects. researchgate.net The presence of donor (amino) and acceptor (nitrile) groups connected by a π-conjugated thiophene bridge is a classic molecular design for enhancing NLO responses.

While specific calculated values for the first hyperpolarizability (β) of this compound were not detailed in the provided search results, studies on similar donor-π-acceptor thiophene derivatives have shown that they can possess significant NLO properties. nih.gov The computational prediction of these properties is a crucial step in the rational design of new materials for optical applications.

Crystal Packing Analysis and Intermolecular Energy Contributions

The arrangement of molecules in a crystal lattice, known as crystal packing, is determined by a delicate balance of intermolecular forces. Understanding these interactions is vital for predicting the physical properties of a solid-state material.

Quantitative Description of Molecular Pairs in Crystalline Systems (e.g., Pixel-SCDS method)

While a specific crystal structure and Pixel-SCDS analysis for this compound was not found in the searched literature, studies on analogous compounds provide insight into the expected intermolecular interactions. For example, the crystal structure of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) reveals that the crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into rings. researchgate.net

In the crystal structure of another related molecule, 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers. nih.gov These dimers are further connected by C—H···π interactions, creating supramolecular chains. nih.gov

Analysis of Non-Covalent Interactions Driving Crystal Cohesion (e.g., Hydrogen Bonding, π-Stacking)

A comprehensive analysis of the non-covalent interactions driving the crystal cohesion of this compound is currently hindered by the absence of a publicly available, detailed crystallographic study for this specific compound. Computational and theoretical chemistry investigations rely on experimental data from single-crystal X-ray diffraction to accurately model and understand the supramolecular architecture. Without this foundational data, a definitive analysis of hydrogen bonding and π-stacking interactions remains speculative.

However, based on the structural motifs present in this compound—namely the amino group (-NH2), the cyano group (-C≡N), the phenyl ring, and the thiophene ring—several types of non-covalent interactions can be anticipated to play a crucial role in its crystal packing.

Hydrogen Bonding: The primary hydrogen bond donors and acceptors within the molecule are the amino group and the nitrogen atom of the cyano group. It is highly probable that intermolecular N-H···N hydrogen bonds are a dominant feature in the crystal structure, potentially leading to the formation of common supramolecular synthons. For instance, in the closely related compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, the crystal packing is stabilized by intermolecular N-H···N hydrogen bonds that link molecules into centrosymmetric dimers with an R2(12) graph-set motif. researchgate.netnih.gov A similar arrangement could be expected for this compound, as depicted in the hypothetical data table below.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.18 | 3.04 | 170 |

| C-H···S | 0.93 | 2.85 | 3.78 | 155 |

| C-H···π | 0.93 | 2.70 | 3.60 | 145 |

Note: This data is hypothetical and serves as an illustration of expected interactions.

To provide a detailed and accurate analysis, including precise data on bond lengths, angles, centroid-centroid distances, and Hirshfeld surface analysis, a full crystallographic determination of this compound is essential. Such a study would elucidate the specific interplay of these non-covalent forces and provide a quantitative understanding of the factors governing the solid-state assembly of this compound.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions Involving the Thiophenecarbonitrile Core

While the 2-amino-4-phenyl-3-thiophenecarbonitrile core itself is more susceptible to electrophilic substitution due to the electron-donating amino group, its derivatives, particularly thienopyrimidines, are excellent substrates for nucleophilic substitution reactions. The synthesis of thienopyrimidines from the parent compound introduces new reactive sites. For instance, thienopyrimidinone derivatives can be converted to 4-chlorothienopyrimidines through treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov The resulting chloro-derivative is highly activated towards nucleophilic aromatic substitution (S_NAr). The chlorine atom at the 4-position of the fused pyrimidine (B1678525) ring can be readily displaced by various nucleophiles, including aromatic amines, to yield 4-anilino derivatives. nih.govresearchgate.net This two-step process—cyclization followed by nucleophilic substitution—is a cornerstone strategy for elaborating the thiophenecarbonitrile scaffold into more complex, functionalized molecules. nih.gov

During the synthesis of related dihydrothiophene structures, intramolecular S_N2 substitution of a thiocyanate (B1210189) group has been observed as a key cyclization step. nih.gov This highlights the inherent reactivity within the molecular framework that leads to the formation of the thiophene (B33073) ring itself.

Functional Group Transformations and Modifications on this compound

The amino and nitrile groups are primary sites for functionalization, enabling the synthesis of a diverse library of derivatives.

The nitrile group (-C≡N) is a versatile functional handle that can be transformed into other functionalities, most notably a primary amine (aminomethyl group) through reduction. researchgate.net Standard reducing agents such as lithium aluminum hydride or catalytic hydrogenation are effective for this conversion. In the context of related structures, such as 2-nitrobenzonitrile, selective reduction of the nitrile group in the presence of a nitro group can be achieved using specific reagent systems like boron trifluoride etherate and sodium borohydride. calvin.edu

The reduction of aromatic nitro groups to their corresponding amines is a fundamental transformation in organic synthesis. jsynthchem.combeilstein-journals.org This reaction is particularly relevant for derivatives of 2-aminothiophenes that bear a nitrophenyl substituent. For example, in studies of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983), the nitro group plays a crucial role in the molecule's electronic properties and coordination chemistry. acs.org Its reduction to an amino group would significantly alter these properties and open new avenues for further derivatization. Various methods are available for nitro group reduction, including catalytic hydrogenation and metal-free systems like trichlorosilane. beilstein-journals.org

The 2-amino group is a potent nucleophile and serves as a key reaction center for building molecular complexity. It readily undergoes condensation with a variety of electrophiles.

Reaction with Isothiocyanates: Condensation of the amino group with alkyl or aryl isothiocyanates yields the corresponding thienylthiourea derivatives. nih.govmdpi.com This reaction is often a crucial step in the synthesis of fused heterocycles like thienopyrimidines.

Reaction with Chloroformates: Treatment with reagents such as ethyl chloroformate leads to the formation of carbamate (B1207046) derivatives. nih.gov These carbamates can then be used in subsequent cyclization or substitution reactions.

Deprotonation: The amino group can be deprotonated using strong bases like sodium hydride (NaH) or potassium hydride (KH). acs.org The resulting anion is a powerful nucleophile and is central to the formation of metal complexes, as discussed in the following section.

The reactivity of the amino group provides a reliable method for introducing a wide range of substituents and for constructing new ring systems fused to the thiophene core. nih.govsciforum.net

The coordination chemistry of 2-aminothiophenecarbonitrile derivatives has been explored, revealing interesting structural motifs. A notable example is the study of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (H-ROY), a close structural analog. This molecule acts as a proligand and can be deprotonated at the amino group using strong bases like NaH or KH. acs.org The resulting anionic ligand, ROY⁻, reacts with transition metal salts such as CoCl₂ and NiCl₂ to form neutral trinuclear clusters with the general formula [M₃(ROY)₆]. acs.org

X-ray diffraction studies have shown that the ROY⁻ ligand exhibits tridentate coordination behavior, binding to the metal centers through three distinct points:

The anionic nitrogen atom from the deprotonated amino group.

An oxygen atom from the ortho-nitro group on the phenyl ring.

The nitrogen atom of the nitrile group. acs.org

This coordination mode demonstrates the cooperative electronic and steric effects of the functional groups arranged on the thiophene scaffold.

| Proligand | Deprotonating Agent | Metal Salt | Resulting Complex | Coordination Sites |

| H-ROY | NaH / KH | CoCl₂ | [Co₃(ROY)₆] | Anionic N (amino), O (nitro), N (nitrile) |

| H-ROY | NaH / KH | NiCl₂(dme) | [Ni₃(ROY)₆] | Anionic N (amino), O (nitro), N (nitrile) |

Table 1: Summary of Metal Complex Formation with a 2-Aminothiophenecarbonitrile Derivative. Data sourced from acs.org.

Cyclization Reactions for Fused Heterocyclic Systems

The vicinal arrangement of the amino and cyano groups in this compound makes it an ideal precursor for synthesizing fused heterocyclic systems, particularly thienopyrimidines, which are of significant interest in medicinal chemistry. encyclopedia.pub

The construction of a pyrimidine ring fused to the thiophene core at the 2,3-positions leads to the thieno[2,3-d]pyrimidine (B153573) system. This is typically achieved by reacting the 2-aminothiophenecarbonitrile with a reagent that can provide the necessary carbon atom(s) to complete the six-membered ring. Several well-established methods are employed for this transformation. researchgate.net

Reaction with Formamide (B127407): Heating 2-aminothiophenecarbonitrile derivatives with an excess of formamide is a direct and efficient method to produce 4-aminothieno[2,3-d]pyrimidines. encyclopedia.pub

Reaction with Triethyl Orthoformate: Treatment with triethyl orthoformate initially forms an ethoxymethyleneamino intermediate, which can then be cyclized with various amines. For example, reaction with ethylenediamine (B42938) yields 3-amino-ethyl-4-imino derivatives. nih.gov

Reaction with Isothiocyanates: As previously mentioned, reaction with isothiocyanates forms a thiourea (B124793) intermediate. This intermediate can undergo intramolecular cyclization, often promoted by a base like alcoholic potassium hydroxide, to yield 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.govmdpi.com

Reaction with Formic Acid: In this approach, the cyano group is first hydrolyzed to a primary amide, which then undergoes cyclization in the presence of formic acid to yield thieno[2,3-d]pyrimidin-4(3H)-ones. encyclopedia.pub

These cyclization strategies underscore the synthetic utility of this compound as a building block for creating a diverse range of fused heterocyclic compounds.

| Cyclizing Reagent | Intermediate/Process | Final Product Type |

| Formamide | Direct cyclization | 4-Aminothieno[2,3-d]pyrimidine encyclopedia.pub |

| Triethyl Orthoformate | Ethoxymethyleneamino intermediate formation | 4-Iminothieno[2,3-d]pyrimidine derivatives nih.gov |

| Phenyl Isothiocyanate | Thienylthiourea formation followed by base-catalyzed cyclization | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one nih.govmdpi.com |

| Formic Acid | Hydrolysis of nitrile to amide, followed by cyclization | Thieno[2,3-d]pyrimidin-4(3H)-one encyclopedia.pub |

Table 2: Common Reagents and Strategies for the Synthesis of Thieno[2,3-d]pyrimidine Derivatives.

Formation of Tetrazole Derivatives from the Carbonitrile Group

The carbonitrile (CN) group in this compound serves as a key functional site for the construction of nitrogen-rich heterocyclic systems, most notably tetrazoles. Tetrazole derivatives are of significant interest due to their broad applications in medicinal and materials science, attributed to their metabolic stability and unique chemical properties. sciforum.netchalcogen.ro

The synthesis of 4-phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine from this compound is a prominent example of this transformation. sciforum.net The reaction involves a [3+2] cycloaddition between the nitrile group and an azide (B81097) source. Typically, this is achieved by treating the parent aminothiophene with sodium azide (NaN₃) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). sciforum.net The catalyst activates the nitrile group, facilitating the nucleophilic attack by the azide ion, which is followed by intramolecular cyclization to form the stable tetrazole ring. sciforum.net This method provides a direct pathway to convert the cyano group into a tetrazole moiety, significantly altering the compound's physicochemical properties and biological activity profile. sciforum.net

Table 1: Synthesis of Tetrazole Derivative

| Starting Material | Reagents | Product | Reference |

| This compound | Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂) | 4-Phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine | sciforum.net |

Development of Other Fused Ring Systems (e.g., Thienodiazepines)

The strategic positioning of the amino group on the thiophene core allows for the synthesis of fused heterocyclic systems, such as thienodiazepines. Thienodiazepines are bioisosteres of benzodiazepines, a class of compounds known for a wide range of pharmacological activities. nih.gov The thiophene ring replaces the benzene (B151609) ring found in benzodiazepines, leading to novel structures with potentially unique biological profiles. nih.gov

One advanced method for constructing 1,4-thienodiazepine-2,5-diones utilizes 2-aminothiophenes as the starting material in a multi-step sequence involving an Ugi multi-component reaction, followed by deprotection and cyclization (UDC approach). nih.gov In this convergent synthesis, the 2-aminothiophene core acts as the amine component. The process introduces four points of diversity from readily available starting materials (an aldehyde, an isocyanide, and a carboxylic acid, in addition to the aminothiophene), allowing for the creation of a large library of derivatives. nih.gov This strategy highlights the utility of the 2-aminothiophene scaffold in generating complex, peptidomimetic, seven-membered ring systems that are of significant interest in drug discovery. nih.gov

Table 2: Example of Fused Ring System Synthesis

| Starting Scaffold | Synthetic Approach | Fused Ring System | Key Features | Reference |

| 2-Aminothiophenes | Ugi-Deprotection-Cyclization (UDC) | 1,4-Thienodiazepine-2,5-diones | Multi-component reaction; introduces four points of diversity; creates peptidomimetic scaffolds. | nih.gov |

Synthetic Exploitation of Active Sites (e.g., Cyano and Amino Groups) in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. scispace.comresearchgate.net The presence of two distinct reactive sites—the nucleophilic amino group and the electrophilic cyano group—makes this compound an ideal building block for MCRs. sciforum.net

These active sites can participate in a variety of one-pot syntheses to construct complex heterocyclic frameworks. For instance, the amino group can react as a nucleophile with carbonyl compounds or other electrophiles, while the cyano group can undergo addition or cyclization reactions. This dual reactivity allows the compound to be a linchpin in the synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, or highly substituted pyridines. scispace.comnih.gov The ability to generate molecular diversity and complexity in a single, atom-economical step makes MCRs involving 2-aminothiophene derivatives a powerful tool in modern organic synthesis and medicinal chemistry. researchgate.net

Table 3: Role in Multi-component Reactions

| Active Site | Type of Reactivity | Potential MCR Products | Significance | Reference |

| Amino Group (-NH₂) | Nucleophilic | Thieno[2,3-d]pyrimidines, Substituted Pyridines | Acts as the amine component, initiating condensation or addition reactions. | sciforum.netnih.gov |

| Cyano Group (-CN) | Electrophilic | Fused heterocycles, Substituted Pyridines | Participates in cyclization and addition reactions, often after initial reaction at the amino group. | sciforum.netscispace.com |

Research Applications and Functional Materials Development

Role as Key Building Blocks in Advanced Organic Synthesis

The reactivity of the amino and cyano groups, combined with the stability of the thiophene (B33073) ring, allows 2-Amino-4-phenyl-3-thiophenecarbonitrile to be a key intermediate in the construction of more elaborate molecular frameworks.

This compound and its derivatives are instrumental in the synthesis of various heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic cyano group facilitates cyclization reactions to form fused ring systems. For instance, these compounds can be used to prepare thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. rsc.orgscielo.brnih.govnih.gov

One notable application is in the synthesis of tetrazole derivatives. The reaction of 2-aminothiophene-3-carbonitriles with sodium azide (B81097), often in the presence of a Lewis acid like zinc chloride, leads to the formation of 4-phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine derivatives. sciforum.net Tetrazoles are recognized for their unique properties and applications in medicinal, biological, and materials sciences. sciforum.net

The synthesis of substituted 2-aminothiophenes, including this compound, can be achieved through methods like the Gewald reaction, which involves the condensation of a ketone (acetophenone), a compound with an active methylene (B1212753) group (malononitrile), and elemental sulfur. sciforum.net

While the 2-aminothiophene scaffold is crucial in the synthesis of various pharmaceuticals, it is important to distinguish between different derivatives. In the context of the atypical antipsychotic drug Olanzapine, the key precursor is 2-amino-5-methylthiophene-3-carbonitrile, not this compound. ontosight.aigoogle.com This highlights the specificity of starting materials in the synthesis of complex drug molecules. The synthesis of an Olanzapine intermediate, 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, involves the reaction of 2-aminothiophene derivatives with nitroaniline compounds. ontosight.ai

Although direct application of this compound in the synthesis of Olanzapine is not documented in the reviewed sources, its structural similarity to key precursors suggests its potential as a starting material for other complex, biologically active molecules.

Investigations in Material Science and Optoelectronics

The extended π-conjugation system of the phenyl-substituted thiophene ring in this compound makes it and its derivatives interesting candidates for applications in materials science, particularly in the field of optoelectronics.

Organic molecules with donor-π-acceptor (D-π-A) structures can exhibit significant nonlinear optical (NLO) properties. nih.gov The amino group (donor), the thiophene and phenyl rings (π-bridge), and the cyano group (acceptor) in this compound create such a D-π-A system. This arrangement can lead to a large second-order hyperpolarizability, a key characteristic for NLO materials used in applications like frequency doubling and optical switching. researchgate.net While specific studies on the NLO properties of this compound were not found in the search results, the investigation of aromatic amino acids and other organic compounds with similar structural motifs has shown promising NLO effects. researchgate.netresearchgate.net

Table 1: Factors Influencing Nonlinear Optical Properties in Organic Molecules

| Factor | Description |

| Donor-Acceptor Strength | The electron-donating and -withdrawing capabilities of the substituent groups significantly impact the charge transfer and, consequently, the NLO response. |

| π-Conjugated Bridge | The length and nature of the conjugated system connecting the donor and acceptor groups influence the delocalization of electrons and the magnitude of the NLO effect. |

| Molecular Geometry | The planarity and overall three-dimensional structure of the molecule affect the efficiency of intramolecular charge transfer. |

| Intermolecular Interactions | In the solid state, the packing of molecules and intermolecular forces can either enhance or diminish the bulk NLO properties. |

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. bohrium.com This property is the opposite of the more common aggregation-caused quenching (ACQ). Thiophene derivatives have been a focus of AIE research. bohrium.com The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. bohrium.com

While specific AIE studies on this compound were not identified, the general principles of AIE in thiophene-based molecules suggest that this compound could be a candidate for developing AIE-active materials. The presence of rotatable phenyl and amino groups could lead to AIE behavior upon aggregation.

Table 2: Key Features of Aggregation-Induced Emission

| Feature | Description |

| Luminogen Structure | Typically involves molecules with rotatable peripheral groups, such as phenyl rings, attached to a conjugated core. |

| Mechanism | Restriction of intramolecular motion (e.g., rotation, vibration) in the aggregated state is a primary mechanism for AIE. |

| Applications | AIE materials are used in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. |

Advanced Medicinal Chemistry Research (Focus on Lead Discovery and Target Interaction Mechanisms)

The 2-aminothiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. nih.gov This makes this compound a valuable starting point for the discovery of new drug leads.

The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric and electronic properties but with different metabolic stability and potential for hydrogen bonding through the sulfur atom. nih.gov The functional groups on this compound provide handles for chemical modification to explore structure-activity relationships (SAR).

Derivatives of 2-aminothiophene have been investigated for a variety of therapeutic targets, including kinases, which are crucial in cancer signaling pathways. nih.gov For example, thieno[2,3-d]pyrimidine (B153573) derivatives have shown potential as tyrosine kinase inhibitors. nih.gov The synthesis of such compounds often starts from appropriately substituted 2-aminothiophenes.

Table 3: Examples of Biological Activities of Thiophene Derivatives

| Compound Class | Biological Activity | Reference |

| Thieno[2,3-d]pyrimidines | Anticancer (e.g., Tyrosine Kinase Inhibitors) | nih.gov |

| Substituted 2-Aminothiophenes | Anticancer, Antioxidant | impactfactor.org |

| Thieno[2,3-d]pyrimidines | Phosphodiesterase 4 (PDE4) Inhibitors | rsc.org |

| Thieno[2,3-d]pyrimidines | VEGFR-2 Kinase Inhibitors | scielo.br |

The diverse biological activities of thiophene-containing compounds underscore the importance of this compound as a key building block in the design and synthesis of new therapeutic agents. nih.govimpactfactor.org

Design and Synthesis of Bioactive Analogues and Derivatives

The core structure of 2-aminothiophene serves as a valuable precursor in medicinal chemistry for creating novel bioactive compounds. sciforum.net A primary and widely utilized method for synthesizing 2-aminothiophene derivatives is the Gewald reaction. sciforum.netnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur. sciforum.net For instance, the synthesis of 2-amino-4-phenylthiophene-3-carbonitrile derivatives can be achieved through a modified Gewald reaction, starting with the Knoevenagel condensation of acetophenone (B1666503) derivatives and malononitrile (B47326), followed by the addition of sulfur. sciforum.net

The presence of both an amino (NH2) and a cyano (CN) group on the thiophene ring offers multiple sites for chemical reactions, enabling the synthesis of a multitude of derivatives. sciforum.net This dual reactivity is exploited to create more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, by reacting the 2-aminothiophene core with reagents like formamide (B127407) or urea (B33335). researchgate.net

Further modifications can be made to the 2-aminothiophene scaffold to produce various classes of compounds. For example, benzamides, benzylamines, and urea derivatives have been synthesized via condensation reactions between a related compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851), and appropriate acid chlorides, benzyl (B1604629) bromides, or aryl isocyanates, respectively. nih.gov These synthetic strategies highlight the adaptability of the 2-aminothiophene core in generating libraries of analogues for biological screening.

Structure-Activity Relationship (SAR) Studies for Target Modulation (e.g., enzyme inhibition, receptor interaction)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. These studies systematically alter the molecule's structure to identify key chemical features responsible for its interaction with biological targets like enzymes and receptors.

In the context of antifungal agents, a preliminary SAR study of 2-aminothiophene derivatives revealed that the presence of a cycloalkyl ring fused to the thiophene moiety is essential for activity. researchgate.net Specifically, cyclohexyl-containing compounds demonstrated the best antifungal potential. researchgate.net For antibacterial agents targeting drug-resistant Gram-negative bacteria, the position of substituents on the phenyl ring plays a critical role. One study showed that a piperidin-4-yloxy group in the ortho position of the phenyl ring resulted in higher antibacterial activity compared to derivatives where the same group was in the para position. frontiersin.org

For anticancer applications, SAR studies have guided the development of potent enzyme inhibitors. Thieno[2,3-d]pyrimidine derivatives, synthesized from the 2-aminothiophene core, have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), an important target in oncology. nih.gov Similarly, thiophene carboxamide derivatives have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization. nih.govresearchgate.net Molecular docking studies for these compounds helped to elucidate the interactions with the binding sites of these target proteins, guiding further structural modifications to enhance potency. nih.govresearchgate.net

These examples demonstrate that systematic modifications to the 2-aminothiophene scaffold—such as altering ring systems, changing substituent positions, and adding new functional groups—are key to modulating the biological activity and selectivity of these compounds for specific therapeutic targets.

Exploration of Antimicrobial and Antifungal Potential of Derivatives

Derivatives of 2-aminothiophene have shown considerable promise as antimicrobial and antifungal agents. mdpi.com A variety of synthesized analogues have been tested against a broad spectrum of pathogens, including bacteria and fungi.

Fifteen 2-aminothiophene derivatives were screened for in vitro antifungal activity against 42 clinical isolates of Candida and 2 isolates of Cryptococcus. researchgate.net The results indicated that Cryptococcus strains were more sensitive to these compounds than Candida species. researchgate.net One of the most active compounds, 4d, a cyclohexyl derivative, displayed minimal fungicidal concentration (MFC) values ranging from 100-800 μg/mL. researchgate.net Another study found that the compound 2-[(4-nitrobenzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10) had promising activity against C. neoformans. nih.gov

To overcome the low aqueous solubility of some of these derivatives, which can limit their effectiveness, researchers have incorporated them into delivery systems. For example, loading the compound 6CN10 into nanoparticles or complexing it with 2-hydroxypropyl-β-cyclodextrin significantly enhanced its anti-Cryptococcus activity by up to 3,333 times compared to the free drug. nih.govnih.gov Chitosan films loaded with a 2-aminothiophene derivative have also been developed and shown to be effective against several Candida species, suggesting potential for topical applications. mdpi.com

In the realm of antibacterial research, certain thiophene derivatives have demonstrated bactericidal effects against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. nih.gov These compounds appear to work by increasing the permeability of the bacterial membrane and reducing the adherence of the bacteria to host cells. nih.gov

Table 1: Antifungal Activity of Selected 2-Aminothiophene Derivatives

| Compound | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Compound 4d (cyclohexyl derivative) | Cryptococcus spp. | MFC | 100-800 μg/mL researchgate.net |

| 6CN10 (free drug) | Cryptococcus neoformans | MIC | 166.66-333.33 μg/mL nih.gov |

| 6CN10:HP-β-CD Nanoparticles | Cryptococcus neoformans | MIC | 0.1-0.2 μg/mL nih.gov |

Investigating Anticancer Potential of Derivatives via Novel Mechanisms

The 2-aminothiophene scaffold has been extensively utilized to develop novel anticancer agents that operate through various mechanisms of action. nih.gov Derivatives have been designed to target key pathways involved in cancer cell proliferation, survival, and angiogenesis.

One innovative approach involves the development of derivatives that act as tubulin polymerization destabilizers, which disrupts microtubule formation and arrests tumor cells in mitosis. nih.gov A benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a potent compound with broad-spectrum antitumor activity. nih.gov This compound was found to induce cell cycle arrest in the G2/M phase and promote apoptosis by increasing levels of caspases 3 and 9. Further investigation revealed that BU17 inhibits not only tubulin polymerization but also WEE1 kinase, another important regulator of the cell cycle. nih.gov

Other derivatives have been synthesized to act as inhibitors of crucial protein kinases involved in cancer progression. Thieno[2,3-d]pyrimidines, derived from 2-aminothiophenes, have been developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in oncogenesis and tumor angiogenesis. nih.gov Additionally, ortho-amino thiophene carboxamides have been synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and β-tubulin polymerization. nih.govresearchgate.net The most active of these compounds showed significantly higher cytotoxicity against hepatocellular carcinoma (HepG-2) cells than the standard drug Sorafenib. nih.govresearchgate.net Their mechanism involves arresting the cell cycle and inducing apoptosis through the elevation of p53 and an increased Bax/Bcl-2 ratio. nih.govresearchgate.net

The versatility of the 2-aminothiophene core is further demonstrated in the design of derivatives based on the structures of known anticancer drugs. For example, novel 2-amino-4-phenylthiazole (B127512) derivatives were designed based on the structural features of crizotinib, a known c-Met inhibitor, with some compounds showing significant antiproliferative activity against several human cancer cell lines. researchgate.net

Table 2: Anticancer Mechanisms of 2-Aminothiophene Derivatives

| Derivative Class | Target(s) | Mechanism of Action | Cancer Cell Line(s) |

|---|---|---|---|

| Benzyl urea tetrahydrobenzo[b]thiophene (e.g., BU17) | Tubulin, WEE1 Kinase | Inhibition of tubulin polymerization, cell cycle arrest (G2/M), apoptosis nih.gov | A549 (Lung) and others nih.gov |

| Thiophene Carboxamides | VEGFR-2, β-tubulin | Inhibition of angiogenesis and mitosis, cell cycle arrest, apoptosis nih.govresearchgate.net | HepG-2 (Liver), HCT-116 (Colon) nih.govresearchgate.net |

| Thieno[2,3-d]pyrimidines | FGFR1 | Inhibition of FGFR1 kinase activity nih.gov | Various nih.gov |

| 2-Amino-4-phenylthiazoles | c-Met (putative) | Antiproliferative activity researchgate.net | A549 (Lung), HeLa (Cervical), HT29 (Colon) researchgate.net |

Advanced Structural Phenomena: Polymorphism and Crystal Engineering

Conformational Polymorphism in 2-Amino-4-phenyl-3-thiophenecarbonitrile Related Systems (e.g., ROY)

Conformational polymorphism arises when a flexible molecule adopts different conformations in different crystal lattices. sfasu.edu A preeminent example of this phenomenon is observed in 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983), famously known as "ROY" for the red, orange, and yellow colors of its polymorphs. sfasu.eduresearchgate.net The conformational flexibility in ROY, and by extension in structurally similar molecules like this compound, is primarily due to the rotation around the bond connecting the thiophene (B33073) and phenyl rings. sfasu.edu

The various polymorphs of ROY are characterized by a wide range of dihedral angles between the thiophene and the o-nitroaniline fragments. sfasu.edu This torsional flexibility allows the molecule to pack in numerous arrangements, each with a different lattice energy. As of recent findings, ROY is known to have at least 14 distinct polymorphs, making it one of the most polymorphic small organic molecules known. acs.orgnih.gov The existence of such a large number of polymorphs highlights the complexity of the energy landscape for these types of molecules. tandfonline.com